4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-morpholi n-4-ylethyl)-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a combination of benzo[d]furan, dimethoxyphenyl, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may include:
Formation of Benzo[d]furan Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.
Formation of Pyrrolin-2-one Core: This can be synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Introduction of Morpholine Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: It might be used to study enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Possible use in the development of new therapeutic agents.
Diagnostics: It could be employed in the design of diagnostic tools.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as a precursor or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d]furan-2-ylcarbonyl)-5-phenyl-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
- 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-piperidin-4-ylethyl)-3-pyrrolin-2-one
Uniqueness
The unique combination of functional groups in 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one imparts distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O7/c1-33-18-7-8-21(34-2)19(16-18)24-23(25(30)22-15-17-5-3-4-6-20(17)36-22)26(31)27(32)29(24)10-9-28-11-13-35-14-12-28/h3-8,15-16,24,31H,9-14H2,1-2H3 |
InChI Key |
YYUDRVRLZGCPRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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